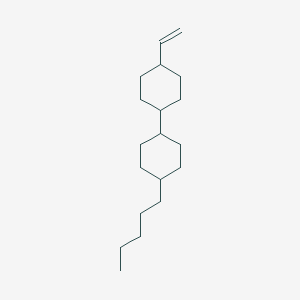

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Descripción general

Descripción

“(trans,trans)-4-Pentyl-4’-vinyl-1,1’-bi(cyclohexane)” is a complex organic compound. It seems to contain two cyclohexane rings, which are six-membered carbon rings. These rings are likely connected by a pentyl (five-carbon) and vinyl (ethene) group . The “trans,trans” notation suggests that certain groups are on opposite sides of a double bond or ring structure .

Molecular Structure Analysis

In cyclohexane rings, substituents can be in “axial” or “equatorial” positions, which refers to their orientation relative to the plane of the ring . The “trans,trans” configuration suggests that the pentyl and vinyl groups are likely on opposite sides of the cyclohexane rings .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the vinyl group, which contains a carbon-carbon double bond. This could potentially undergo reactions such as addition, oxidation, or polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, the nature of its functional groups, and its stereochemistry .Aplicaciones Científicas De Investigación

Application in Green Chemistry

Field

Green Chemistry

Methods of Application

The synthesis of this compound involves a green approach for their isolation from aqueous solutions. The stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol is combined with a novel isolation method, where it is possible to isolate the product in excellent yield without the need for derivatization, column chromatography, or organic solvent extraction .

Results or Outcomes

The compound has shown antimicrobial activity against both S. aureus and E. coli . It can also be used in the total synthesis of biologically active compounds, such as aminocyclitols and analogs .

Application in Organic Stereochemistry

Field

Organic Stereochemistry

Methods of Application

The study involves analyzing the torsion angles between pairs of adjacent C–C bonds, showing flattening of the ring at the region of the carbonyl group .

Results or Outcomes

The study found that cyclohexanone exists almost exclusively (99% at 25 °C) in the chair form and only a small amount (~ 1%) in skew–boat forms . The equilibrium of cyclohexanone cyanohydrin lies more toward the cyanohydrins side than that of di-n-octyl ketone, indicating the lower thermodynamic stability of cyclohexanone .

Application in Organic Synthesis

Field

Organic Synthesis

Methods of Application

The synthesis of this compound involves a modular approach from simple amines, aldehydes, and nitroalkenes . The trans, trans-isomers were preferentially formed in diastereomeric ratios of >10/1 .

Results or Outcomes

The compound offers ample opportunities for chemical manipulations at the core and periphery . Ring oxidation with MnO2 affords substituted nitroarenes . Reduction with Zn/HCl provides access to various trans- and cis-diaminocyclohexenes, respectively, in a straight-forward manner .

Application in Metal-Organic Frameworks

Field

Metal-Organic Frameworks

Summary of the Application

Cyclic aliphatic hydrocarbons, such as cyclohexane and adamantane, cubane and bicyclo[2.2.2]octane, have been used as linkers in metal-organic frameworks (MOFs) .

Methods of Application

The study involves the design and synthesis of appropriate organic ligands . The ligands are derived from monocyclic and fused polycyclic aliphatic backbones .

Results or Outcomes

The use of these ligands in MOFs allows for the incorporation of any known property of organic or inorganic materials into the porous and monodisperse frameworks of these materials . This has led to a plethora of niche applications .

Application in Modular Synthesis

Field

Organic Chemistry

Results or Outcomes

Both types of substituted carbocycles offer ample opportunities for chemical manipulations at the core and periphery . Ring oxidation with MnO2 affords substituted nitroarenes . Reduction with Zn/HCl provides access to various trans- and cis-diaminocyclohexenes, respectively, in a straight-forward manner .

Propiedades

IUPAC Name |

1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEUVXQGVOQDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010227 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) | |

CAS RN |

129738-34-7 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B147855.png)

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)